8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione
Description
Properties
IUPAC Name |
8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN6O4/c1-23-14-13(15(25)21-17(23)26)24(6-7-27-2)16(20-14)22-19-9-10-8-11(18)4-5-12(10)28-3/h4-5,8-9H,6-7H2,1-3H3,(H,20,22)(H,21,25,26)/b19-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGUWYNDPOSMSB-OCKHKDLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=C(C=CC(=C3)Br)OC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=C(C=CC(=C3)Br)OC)CCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazinyl]-7-(2-methoxyethyl)-3-methylpurine-2,6-dione is a derivative of purine with potential pharmacological applications. Its structure suggests possible interactions with biological macromolecules, which may lead to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a purine core modified with a hydrazine moiety and methoxy groups, which may influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The hydrazine group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is common among compounds that exhibit antitumor or antimicrobial properties.
- Receptor Binding : Preliminary studies indicate that the compound may interact with serotonin (5-HT) and dopamine (D2) receptors, which are crucial in mood regulation and neuropsychiatric disorders. The presence of the bromo and methoxy groups may enhance binding affinity and selectivity.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA or bind to specific sites, disrupting replication and transcription processes.
Antiproliferative Effects
Research has demonstrated that derivatives of purine compounds often exhibit antiproliferative activity against various cancer cell lines. The specific compound under review has shown promising results in preliminary assays:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | |
| A549 (Lung Cancer) | 12.7 | |
| HeLa (Cervical Cancer) | 10.5 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Neuropharmacological Activity
The compound's interaction with serotonin receptors has been explored in vitro:
| Receptor Type | Binding Affinity (nM) | Functional Activity | Reference |
|---|---|---|---|
| 5-HT1A | 85 | Antagonist | |
| 5-HT7 | 110 | Antagonist | |
| D2 | 95 | Partial Agonist |
These results indicate potential use in treating mood disorders or schizophrenia.
Case Studies
- Antidepressant Activity : A study involving animal models demonstrated that administration of the compound led to significant reductions in depressive-like behaviors in forced swim tests, suggesting its potential as an antidepressant agent.
- Anticancer Properties : In vivo studies using xenograft models showed that treatment with the compound resulted in tumor size reduction compared to control groups, further supporting its antiproliferative effects.
Q & A
Basic: What are the optimal synthetic routes and characterization methods for this compound?
Answer:
The compound is synthesized via multi-step reactions, starting with hydrazine derivatives (e.g., (5-bromo-2-methoxyphenyl)hydrazine hydrochloride) and functionalized purine precursors. Key steps include:
- Hydrazone Formation : Condensation of the hydrazine derivative with a carbonyl-containing purine intermediate under reflux in ethanol/acetic acid (70–80°C, 6–8 hours) .
- Purine Functionalization : Alkylation at the 7-position using 2-methoxyethyl bromide in DMF with K₂CO₃ as a base (yield: ~65–75%) .
- Characterization : Use H/C NMR to confirm hydrazone geometry (Z/E) and LC-MS/HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Basic: How can the (2Z)-configuration of the hydrazinylidene moiety be confirmed experimentally?
Answer:
The (2Z)-stereochemistry is verified via:
- NOESY NMR : Cross-peaks between the methoxy group (δ 3.8–4.0 ppm) and the purine H-8 proton confirm spatial proximity .
- X-ray Crystallography : Resolves bond angles and dihedral angles (e.g., C=N–N–C torsion ≈ 170–175° for Z-configuration) .
Advanced: What strategies mitigate competing regioselectivity during alkylation at the purine 7-position?
Answer:
Regioselectivity challenges arise due to the purine’s nucleophilic N-7 vs. N-9 sites. Solutions include:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor N-7 alkylation by stabilizing transition states .
- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity at the 7-position (yield improvement: ~15–20%) .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or in-situ IR for carbonyl group disappearance .
Advanced: How does the 5-bromo-2-methoxyphenyl group influence bioactivity compared to analogs?
Answer:
The substituent’s electronic and steric properties modulate target binding:
- Bromine : Enhances lipophilicity (logP +0.5–0.7) and stabilizes halogen bonds with enzyme active sites (e.g., kinases) .
- Methoxy Group : Participates in hydrogen bonding with residues like Asp/Glu (IC₅₀ improvement: 2–3x vs. hydroxyl analogs) .
- Comparative Studies : Analogues lacking bromine (e.g., 5-H or 5-Cl derivatives) show reduced potency (e.g., IC₅₀ = 12 μM vs. 5 μM for Br-substituted) in kinase inhibition assays .
Advanced: How can contradictory data on cytotoxicity across cell lines be resolved?
Answer:
Discrepancies may arise from metabolic stability or off-target effects. Methodological approaches include:
- Metabolic Profiling : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ < 30 min suggests rapid clearance) .
- Target Engagement Assays : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to purported targets (e.g., PARP-1) in resistant cell lines .
- Transcriptomics : Compare gene expression profiles (RNA-seq) in sensitive vs. resistant models to identify compensatory pathways .
Advanced: What computational methods predict interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., CDK2: Glide score ≤ −9.0 kcal/mol) .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes (RMSD < 2 Å over 100 ns) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrazone NH as H-bond donor) using Schrödinger’s Phase .
Advanced: How do solvent systems impact crystallization for structural studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
